molecular formula C12H16N4OS B11187255 N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide

Cat. No.: B11187255
M. Wt: 264.35 g/mol
InChI Key: HUTMTMHHFKYWQV-UHFFFAOYSA-N
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Description

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide: is a heterocyclic compound featuring a triazinane ring with a benzyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with thiourea and acetic anhydride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired triazinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts like samarium salts can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

Medicinally, this compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide exerts its effects involves the interaction with molecular targets such as enzymes. The thioxo group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzyl group and the thioxo group in the triazinane ring enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

N-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)acetamide

InChI

InChI=1S/C12H16N4OS/c1-10(17)14-16-9-15(8-13-12(16)18)7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,18)(H,14,17)

InChI Key

HUTMTMHHFKYWQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1CN(CNC1=S)CC2=CC=CC=C2

Origin of Product

United States

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